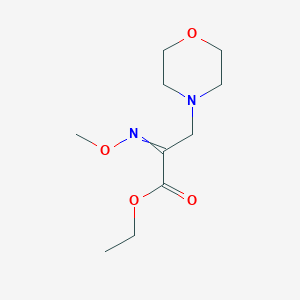
Hydrazinecarboxylic acid, (2-quinoxalinylmethylene)-, methyl ester (9CI); Desoxycarbadox; Methyl 3-(2-quinoxalinylmethylene)carbazate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, (2-quinoxalinylmethylene)-, methyl ester (9CI), also known as Desoxycarbadox or Methyl 3-(2-quinoxalinylmethylene)carbazate, is a chemical compound with the molecular formula C11H10N4O2 and a molecular weight of 230.22 g/mol . This compound is a metabolite of the antimicrobial growth-promoting agent, carbadox .
Preparation Methods
The synthesis of Hydrazinecarboxylic acid, (2-quinoxalinylmethylene)-, methyl ester involves the reaction of hydrazinecarboxylic acid with 2-quinoxalinylmethylene . The reaction conditions typically include the use of solvents such as methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Hydrazinecarboxylic acid, (2-quinoxalinylmethylene)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hydrazinecarboxylic acid, (2-quinoxalinylmethylene)-, methyl ester has several scientific research applications:
Biology: The compound is studied for its biological activity and potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of Hydrazinecarboxylic acid, (2-quinoxalinylmethylene)-, methyl ester involves its interaction with molecular targets in bacterial cells. It is believed to interfere with bacterial DNA synthesis and repair, leading to the inhibition of bacterial growth and proliferation . The exact molecular pathways and targets involved in its action are still under investigation.
Comparison with Similar Compounds
Hydrazinecarboxylic acid, (2-quinoxalinylmethylene)-, methyl ester can be compared with other similar compounds such as:
Carbadox: The parent compound from which desoxycarbadox is derived. Carbadox is also an antimicrobial growth-promoting agent used in veterinary medicine.
2-Quinoxalinecarboxylic acid: Another quinoxaline derivative with similar structural features.
3-Methyl-2-quinoxalinecarboxylic acid: A related compound with a methyl group at the 3-position of the quinoxaline ring.
The uniqueness of Hydrazinecarboxylic acid, (2-quinoxalinylmethylene)-, methyl ester lies in its specific structure and its role as a metabolite of carbadox, which contributes to its distinct biological and chemical properties.
Properties
Molecular Formula |
C11H10N4O2 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
methyl N-[(Z)-quinoxalin-2-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7- |
InChI Key |
SOEMFPLGOUBPJQ-QPEQYQDCSA-N |
Isomeric SMILES |
COC(=O)N/N=C\C1=NC2=CC=CC=C2N=C1 |
Canonical SMILES |
COC(=O)NN=CC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine](/img/structure/B11724865.png)
![(Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B11724877.png)



![N'-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11724900.png)
![Methyl 2-{[2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate](/img/structure/B11724903.png)
![(2S,3aS,4S,7aR)-3a,4-dimethyl-4'-methylidene-octahydrospiro[indene-2,3'-oxolan]-2'-one](/img/structure/B11724904.png)

![(2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11724923.png)
![N'-[(3-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11724929.png)

![2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B11724942.png)

